![molecular formula C25H25NO4 B14680123 Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester) CAS No. 35473-24-6](/img/structure/B14680123.png)
Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes an ethanol backbone linked to a 3-methylphenyl group through an imino bond, and further esterified with dibenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) typically involves the reaction of 2,2’-[(3-methylphenyl)imino]bis-ethanol with benzoic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of new ester or amide compounds.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ester groups may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’-[(4-methylphenyl)imino]bis-
- Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is unique due to its specific esterification with dibenzoate groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Propiedades
Número CAS |
35473-24-6 |
|---|---|
Fórmula molecular |
C25H25NO4 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[N-(2-benzoyloxyethyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C25H25NO4/c1-20-9-8-14-23(19-20)26(15-17-29-24(27)21-10-4-2-5-11-21)16-18-30-25(28)22-12-6-3-7-13-22/h2-14,19H,15-18H2,1H3 |
Clave InChI |
OKHLRTNFXBTUBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
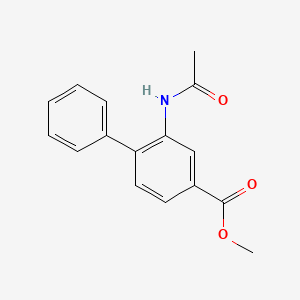
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
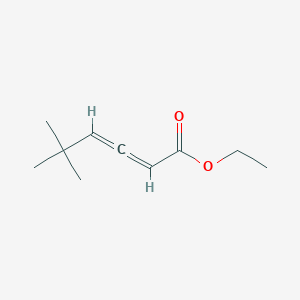
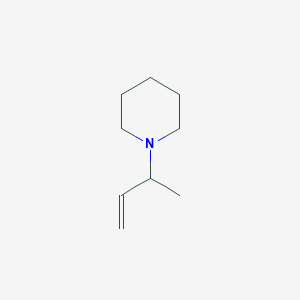

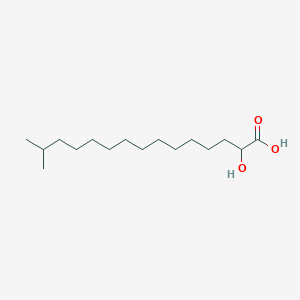
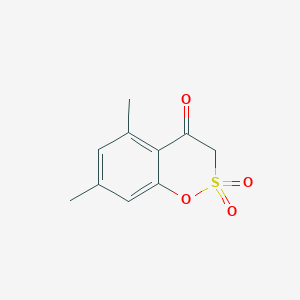

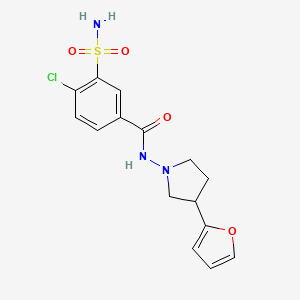
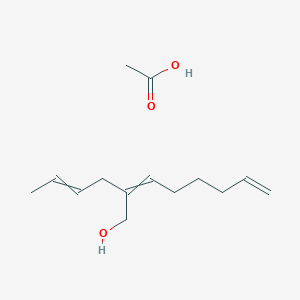
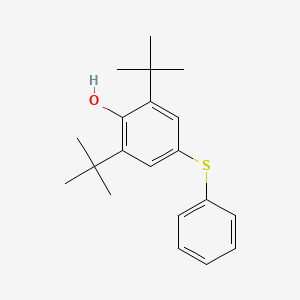
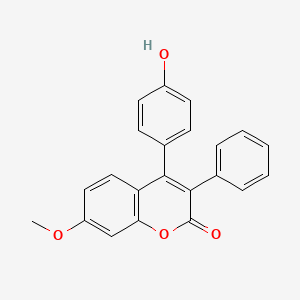
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
